Home > Products > Screening Compounds P78521 > Anti-inflammatory agent 8
Anti-inflammatory agent 8 -

Anti-inflammatory agent 8

Catalog Number: EVT-12555931
CAS Number:
Molecular Formula: C18H15N5OS2
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anti-inflammatory agent 8, also referred to as 8-quinolinesulfonamide, is a compound that has garnered significant attention for its potential therapeutic applications in treating inflammatory diseases. This compound is derived from quinoline, a bicyclic structure known for its diverse biological activities, including anti-inflammatory properties. The classification of this agent falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and sulfonamides, which are known to inhibit various inflammatory pathways.

Source and Classification

The synthesis of anti-inflammatory agent 8 is primarily based on the modification of quinoline derivatives. The compound has been identified as an inhibitor of Toll-like receptor 4 and MD-2, which play crucial roles in the inflammatory response. This classification highlights its mechanism of action as a modulator of immune signaling pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of anti-inflammatory agent 8 involves several key steps:

  1. Starting Material: The process typically begins with commercially available quinoline derivatives.
  2. Functionalization: The introduction of a sulfonamide group is achieved through a reaction with sulfonyl chlorides. This step enhances the compound's solubility and bioactivity.
  3. Purification: The synthesized compounds are purified using recrystallization techniques or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

The molecular structure of anti-inflammatory agent 8 can be represented by the following formula:

C10H9N3O2SC_{10}H_{9}N_{3}O_{2}S

This structure includes a quinoline ring fused with a sulfonamide moiety. Key structural features include:

  • Quinoline Ring: A bicyclic aromatic system that contributes to the compound's lipophilicity and ability to penetrate biological membranes.
  • Sulfonamide Group: Enhances the compound's interaction with biological targets, particularly proteins involved in inflammatory pathways.

Crystallographic data reveals bond lengths and angles that are consistent with typical sulfonamide derivatives, supporting its expected reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

Anti-inflammatory agent 8 undergoes several chemical reactions that are essential for its activity:

  1. Inhibition of Toll-like Receptor 4: The binding affinity to Toll-like receptor 4 is crucial for its anti-inflammatory effects. Molecular docking studies have shown that it forms stable interactions with key residues in the receptor's binding pocket.
  2. Inhibition of Pro-inflammatory Cytokines: The compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophages stimulated by lipopolysaccharides.
  3. Mechanistic Pathways: It modulates signaling pathways associated with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and mitogen-activated protein kinases (MAPKs), leading to decreased inflammation .
Mechanism of Action

Process and Data

The mechanism of action for anti-inflammatory agent 8 involves several steps:

  1. Receptor Binding: The compound binds to Toll-like receptor 4, preventing its activation by endogenous ligands.
  2. Signal Transduction Inhibition: By inhibiting receptor activation, downstream signaling pathways are suppressed, leading to reduced expression of inflammatory mediators.
  3. Cytokine Production Reduction: The inhibition of these pathways results in decreased production of pro-inflammatory cytokines, alleviating inflammation in affected tissues.

In vivo studies have demonstrated significant reductions in paw edema in animal models, indicating effective anti-inflammatory activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anti-inflammatory agent 8 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 225 grams per mole.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water, which influences its bioavailability.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as high-performance liquid chromatography have been employed to assess stability and degradation products over time .

Applications

Scientific Uses

Anti-inflammatory agent 8 has several scientific applications:

  1. Therapeutic Development: Its potential use in developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and asthma.
  2. Research Tool: Utilized in laboratory settings to study inflammatory pathways and test new drug formulations targeting Toll-like receptors.
  3. Drug Design: Serves as a lead compound for synthesizing novel derivatives with enhanced efficacy or reduced side effects.

The ongoing research into this compound continues to highlight its significance in pharmacology and medicinal chemistry, paving the way for future therapeutic innovations .

Introduction and Research Significance

Current Therapeutic Landscape of Inflammatory Disorders and Unmet Needs

Inflammatory disorders—including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and osteoarthritis—affect millions globally and impose significant healthcare burdens. The primary pharmacological agents include nonsteroidal anti-inflammatory drugs (NSAIDs), corticosteroids, and biologics. Traditional NSAIDs (e.g., ibuprofen, diclofenac) inhibit both cyclooxygenase (COX)-1 and COX-2 enzymes, providing analgesia but posing risks of gastrointestinal (GI) ulcers and cardiovascular events due to COX-1-mediated thromboxane suppression [2] [10]. COX-2 selective inhibitors (e.g., celecoxib) mitigate GI toxicity but elevate cardiovascular risks, as evidenced by the withdrawal of rofecoxib and valdecoxib [2]. Biologics (e.g., TNF-α inhibitors) target specific cytokines but require parenteral administration, incur high costs, and exhibit variable patient response [6].

Critical unmet needs persist:

  • Therapeutic Ceilings: Only 40-50% of IBD patients achieve remission with current biologics, necessitating novel mechanisms [5].
  • Multimorbidity Burden: Over 50% of patients with type 2 inflammatory diseases (e.g., asthma, atopic dermatitis) experience comorbid conditions, exacerbating quality-of-life impairments [3].
  • Precision Medicine Gaps: Predictive biomarkers for treatment response remain elusive, leading to trial-and-error prescribing [5] [6].

Table 1: Limitations of Current Anti-Inflammatory Therapies

Therapy ClassKey AgentsMajor Limitations
Non-selective NSAIDsIbuprofen, NaproxenGI bleeding, renal toxicity
COX-2 Selective NSAIDsCelecoxibCardiovascular thrombosis
BiologicsInfliximab, AdalimumabHigh cost, immunogenicity, parenteral administration
CorticosteroidsDexamethasoneGlucose intolerance, osteoporosis [2] [6] [7]

Rationale for Novel Anti-Inflammatory Agent Development

The limitations of existing therapies underscore the demand for agents with improved selectivity, oral bioavailability, and predictable efficacy. The COX-2 enzyme represents a validated target due to its inducible expression in inflamed tissues and minimal role in homeostatic functions [2] [10]. However, first-generation COX-2 inhibitors (e.g., celecoxib) exhibit residual COX-1 inhibition at therapeutic doses, perpetuating off-target risks [10]. Novel compounds must achieve:

  • Enhanced Isoform Specificity: Absolute selectivity for COX-2 to eliminate GI complications.
  • Optimized Pharmacokinetics: Oral bioavailability to replace injectable biologics.
  • Synergy with Emerging Targets: Modulation of Toll-like receptor 4 (TLR4)/MD-2 or interleukin pathways to address refractory inflammation [9].

Recent research focuses on heterocyclic scaffolds like quinoline and benzimidazole, which demonstrate potent COX-2 binding and tunable anti-inflammatory activity. For example, 8-quinolinesulfonamide derivatives inhibit TLR4/MD-2 dimerization, suppressing downstream NF-κB and MAPK pathways [9]. Such innovations highlight the potential for multi-target agents to overcome resistance in chronic inflammation.

Position of Anti-inflammatory Agent 8 in Pharmacological Classification

Anti-inflammatory agent 8 (CAS 1103920-19-9), a tilomisole-based benzimidazothiazole derivative, represents a next-generation COX-2 inhibitor. Its chemical structure comprises a benzimidazothiazole core linked to a sulfonamide group, optimizing steric interactions with the COX-2 active site [1] [4]. Key attributes include:

  • Unprecedented COX-2 Potency: IC₅₀ of 0.09 nM, significantly lower than celecoxib (IC₅₀ = 40 nM) [1] [4].
  • Selectivity Ratio: >1,000-fold selectivity for COX-2 over COX-1, minimizing GI toxicity [1].
  • Oral Bioavailability: Demonstrated in preclinical models, enabling outpatient use [4].

Table 2: Key Attributes of Anti-inflammatory Agent 8

PropertyValueSignificance
Molecular FormulaC₁₈H₁₅N₅OS₂Benzimidazothiazole scaffold
Molecular Weight381.47 g/molOptimal for membrane permeability
COX-2 IC₅₀0.09 nMSuperior to existing COX-2 inhibitors
COX-2/COX-1 Selectivity>1,000:1Eliminates risk of GI complications
Administration RouteOralReplaces injectable biologics [1] [4] [9]

Pharmacologically, it bridges small-molecule inhibitors and biologic therapies, offering oral delivery akin to NSAIDs while targeting a specific enzyme like monoclonal antibodies. Its benzimidazothiazole core may also permit TLR4 pathway modulation, positioning it as a dual-action agent for complex inflammatory disorders [9].

Properties

Product Name

Anti-inflammatory agent 8

IUPAC Name

1-[(1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonyl)amino]-3-phenylthiourea

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C18H15N5OS2/c1-11-15(26-18-20-13-9-5-6-10-14(13)23(11)18)16(24)21-22-17(25)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,21,24)(H2,19,22,25)

InChI Key

GJJCPBZXNXVEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)NNC(=S)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.